molecular formula C23H23ClN4O3 B11297760 N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11297760
M. Wt: 438.9 g/mol
InChI Key: PWLNDPWHOUZPKF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methylphenyl group, a tetrahydrofuran ring, and an imidazo[1,2-a]benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the chloro-methylphenyl group. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chloro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide include other imidazo[1,2-a]benzimidazole derivatives with different substituents on the phenyl ring or modifications to the tetrahydrofuran moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H23ClN4O3/c1-14-8-9-17(16(24)11-14)25-21(29)12-20-22(30)27(13-15-5-4-10-31-15)23-26-18-6-2-3-7-19(18)28(20)23/h2-3,6-9,11,15,20H,4-5,10,12-13H2,1H3,(H,25,29)

InChI Key

PWLNDPWHOUZPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5)Cl

Origin of Product

United States

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